CGP 31358 is classified under the category of heterocyclic compounds with nitrogen atoms in the ring structure. Its molecular formula is and it is often studied for its pharmacological properties related to neurotransmitter modulation. The compound is sourced from various chemical databases, including PubChem and BenchChem, which provide detailed descriptions and data on its synthesis, properties, and applications .
The synthesis of CGP 31358 typically involves multi-step organic reactions that can be derived from simpler precursors. One common method includes the use of specific alkaloids as starting materials. The formation of the methylenedioxy bridge in the molecular structure is often catalyzed by enzymes such as cytochrome P450 enzymes, which exhibit high regiospecificity for the substrate involved.
CGP 31358 has a complex molecular structure characterized by a decahydro-2H,6H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin framework.
CGP 31358 participates in various chemical reactions primarily involving its interactions with neurotransmitter receptors.
The mechanism of action of CGP 31358 primarily revolves around its antagonistic effects on the N-Methyl-D-Aspartate receptor.
Research has shown that CGP 31358 can effectively alter synaptic transmission in experimental models, supporting its role as a therapeutic agent .
CGP 31358 exhibits several notable physical and chemical properties that influence its behavior in biological systems.
Techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to characterize CGP 31358's purity and structural integrity .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3